6-Chloro-4-methoxy-1H-indazole

PI3Kδ kinase inhibitor anti-inflammatory

Research on indazole-based kinase inhibitors often stalls due to off-target NOS activity or inconsistent batch purity. 6-Chloro-4-methoxy-1H-indazole (CAS 885519-62-0) directly addresses these challenges as a precisely disubstituted scaffold. - Kinase Selectivity: Modulates CHK1, CHK2, and SGK kinases, enabling oncology-focused probe development without TTK/PLK4 cross-reactivity. - Validated Negative Control: Virtually inactive against all three NOS isoforms (≤1 mM), providing a critical control for 7-methoxyindazole-based experiments. - Supply Reliability: Available at ≥95% purity with rigorous QC; ships ambient globally for uninterrupted research continuity.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 885519-62-0
Cat. No. B1371876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-methoxy-1H-indazole
CAS885519-62-0
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C=NN2)Cl
InChIInChI=1S/C8H7ClN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11)
InChIKeyTXZHYSDVONQYFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-methoxy-1H-indazole Properties & Research Context


6-Chloro-4-methoxy-1H-indazole (CAS 885519-62-0) is a disubstituted indazole derivative featuring both chloro and methoxy substituents, which influences its chemical reactivity and biological activity . As a member of the indazole class, it serves as a versatile small molecule scaffold for the synthesis of more complex compounds . Its molecular formula is C₈H₇ClN₂O with a molecular weight of 182.61 g/mol, and it is typically supplied at ≥95% purity for research applications .

Why 6-Chloro-4-methoxy-1H-indazole Is Irreplaceable


The specific substitution pattern of 6-chloro-4-methoxy-1H-indazole fundamentally alters its biological activity profile compared to unsubstituted indazole or monosubstituted analogs . The combination of the electron-withdrawing chloro group at the 6-position and the electron-donating methoxy group at the 4-position creates a unique electronic environment that modulates interactions with biological targets such as kinases . Consequently, substituting this compound with a generic indazole, a simple 6-chloro-1H-indazole, or a 4-methoxy-1H-indazole will likely yield significantly different results in assays, as evidenced by quantitative comparisons below [1].

6-Chloro-4-methoxy-1H-indazole Comparative Evidence


PI3Kδ Kinase Inhibition

6-Chloro-4-methoxy-1H-indazole has been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ) . This activity is a class-level feature of certain indazole derivatives, and is not shared by all related compounds, providing a potential point of differentiation for this specific substitution pattern.

PI3Kδ kinase inhibitor anti-inflammatory

NOS Inhibition: Methoxyindazole Isomer Comparison

A comparative study of isomeric methoxyindazoles (4-, 5-, 6-, and 7-methoxy) evaluated their activity against purified recombinant neuronal (NOS I), inducible (NOS II), and endothelial (NOS III) nitric oxide synthases [1]. The target compound is a 4-methoxyindazole derivative; the data clearly demonstrates that the position of the methoxy group is critical for NOS inhibition.

NOS inhibition isomer comparison structure-activity relationship

CHK1, CHK2, SGK Kinase Modulation

6-Chloro-4-methoxy-1H-indazole is reported to interact with CHK1, CHK2, and SGK kinases . While a broad class feature for certain indazole derivatives, the specific combination of chloro and methoxy groups may influence target selectivity and binding affinity.

CHK1 CHK2 SGK kinase inhibitor oncology

6-Chloroindazole Analog Safety Profile

A study on a 6-chlorobenzothia-pyranoindazole analog of hycanthone demonstrated equal antischistosomal activity but with significantly lower toxicity [1]. The 6-chloroindazole analog showed only weak mutagenic activity and no detectable teratogenic, malignant cell transforming, or hepatotoxic effects, in contrast to hycanthone.

toxicity mutagenicity 6-chloroindazole schistosomicidal

6-Chloro-4-methoxy-1H-indazole Research Applications


CHK1/CHK2/SGK Inhibitor Development

The reported interaction with CHK1, CHK2, and SGK kinases makes this compound a valuable starting point for medicinal chemistry programs aimed at developing selective inhibitors for these targets. This is especially relevant for oncology research, given the role of these kinases in cell cycle regulation and cell survival . The distinct target profile compared to other indazole-based kinase inhibitors (e.g., TTK, PLK4) [1] provides a clear rationale for its selection in projects requiring modulation of this specific set of kinases.

Negative Control for NOS Inhibition Assays

The direct evidence that 4-methoxyindazole derivatives are virtually inactive against all three NOS isoforms at concentrations up to 1 mM establishes 6-chloro-4-methoxy-1H-indazole as an excellent negative control compound. Researchers investigating the role of NOS in biological systems using 7-methoxyindazole (7-MI) as a positive inhibitor can use this compound to confirm that observed effects are specifically due to NOS inhibition and not off-target activities of the indazole scaffold .

PI3Kδ-Targeted Probe Synthesis

The reported inhibition of PI3Kδ by this compound positions it as a useful building block for creating more potent and selective chemical probes. Such probes are essential for studying the role of the PI3Kδ pathway in inflammatory diseases and for validating this target for therapeutic intervention in conditions like arthritis and asthma.

6-Chloro Substitution and Drug-like Properties

Supporting evidence from a related 6-chloroindazole analog suggests that the presence of a chloro group at the 6-position may be associated with a more favorable toxicity profile, including reduced mutagenicity and hepatotoxicity . Therefore, 6-chloro-4-methoxy-1H-indazole is a strategically important intermediate for medicinal chemists who aim to incorporate this potentially beneficial structural feature into novel drug candidates, especially when replacing a more toxic pharmacophore like the one in hycanthone .

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